molecular formula C12H15BrClN3 B2796944 3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine; hydrochloride CAS No. 1049752-47-7

3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine; hydrochloride

Cat. No. B2796944
CAS RN: 1049752-47-7
M. Wt: 316.63
InChI Key: JMKFQIPVTGWULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine; hydrochloride, also known as 3-bromo-4-methyl-5-phenylpyrazole-1-ylmethylamine hydrochloride, is a synthetic compound with a wide range of potential applications in scientific research. It is a member of the pyrazole family, which is a type of five-membered heterocyclic compound that is commonly found in pharmaceuticals, agrochemicals, and other materials. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Structural Analysis

The study of NH-pyrazolium hydrochlorides and hydrobromides, including derivatives similar to the specified chemical, reveals insights into their molecular and crystal structures. These compounds form dimers through N–H⋯Cl/Br hydrogen bonds, a common structural motif that influences their physical and chemical properties. X-ray crystallography and CPMAS NMR spectroscopy have provided detailed information on these structures, which is critical for understanding the interaction patterns and designing new molecules with desired properties (Foces-Foces et al., 1997).

Synthesis of Pyrazole Derivatives

Research has explored the synthesis of various pyrazole derivatives, utilizing brominated precursors for creating compounds with potential applications in medicinal chemistry and materials science. For instance, brominated trihalomethylenones have been employed as precursors in the synthesis of 3-ethoxymethyl, formyl, azidomethyl, triazolyl, and aminomethyl pyrazoles, demonstrating the versatility of these methods in generating functionally diverse molecules (Martins et al., 2013).

Anticancer Activity

Some newly synthesized heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have shown promising anticancer activities. The diversity of synthesized structures, including thiazole derivatives and oxathiepine-6-carbonitriles, underscores the potential of pyrazole-based compounds in developing novel anticancer agents. These compounds have been tested for their efficacy against various cancer cell lines, providing a foundation for further investigation into their therapeutic applications (Metwally et al., 2016).

Enzyme Inhibition

Pyrazole-based compounds have also been evaluated for their enzyme inhibitory activities, with some showing selective inhibition against hyperactive enzymes such as urease, β-glucuronidase, and cholinesterases. These findings suggest potential applications in treating diseases associated with enzyme dysregulation, highlighting the therapeutic relevance of pyrazole derivatives in medicinal chemistry (Harit et al., 2012).

properties

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3.ClH/c1-8-12(13)9(2)16(15-8)7-10-4-3-5-11(14)6-10;/h3-6H,7,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKFQIPVTGWULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)N)C)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine; hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.